CID 78066222
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78066222” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The preparation methods for CID 78066222 involve specific synthetic routes and reaction conditions. Industrial production methods typically include the following steps:
Raw Material Mixing: Proportionally adding raw materials into a mixer and uniformly stirring to obtain a mixture.
Reaction: Adding the mixture into a reaction kettle, mixing and reacting under controlled conditions.
Extrusion and Granulation: Using a double-screw extruder to extrude and granulate the product.
Analyse Chemischer Reaktionen
CID 78066222 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as chromic acid.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include chromic acid for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
CID 78066222 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on different biological systems.
Medicine: Investigated for its potential therapeutic properties and effects on human health.
Industry: Utilized in industrial processes for the production of various chemical products.
Wirkmechanismus
The mechanism of action of CID 78066222 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
CID 78066222 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The unique aspects of this compound may include its specific reactivity, stability, and effects on biological systems .
Conclusion
This compound is a compound with significant scientific interest due to its unique properties and wide range of applications. Its preparation methods, chemical reactions, and mechanism of action make it a valuable subject of study in various research fields.
Eigenschaften
Molekularformel |
C12H15Si |
---|---|
Molekulargewicht |
187.33 g/mol |
InChI |
InChI=1S/C12H15Si/c1-4-10-13(5-2)12-8-6-11(3)7-9-12/h1,6-9H,5,10H2,2-3H3 |
InChI-Schlüssel |
IMKWRYFQAOOURH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC#C)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.